Lauroyllevocarnitine

Description

Nomenclature and Context within the Acylcarnitine Pool

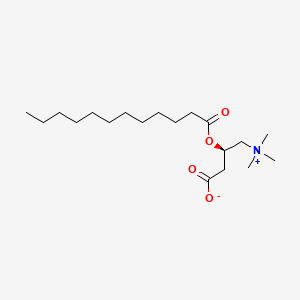

Lauroylcarnitine is systematically named (3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate. nih.gov It is also known by several synonyms, including dodecanoylcarnitine, Lauroyl-L-carnitine, and O-dodecanoyl-L-carnitine. nih.govmedkoo.comwikidata.org This compound is classified as an O-acyl-L-carnitine, specifically a saturated fatty acyl-L-carnitine with a medium-chain fatty acid (dodecanoyl, a 12-carbon chain) esterified to the hydroxyl group of L-carnitine. nih.govmedkoo.comontosight.ai

Acylcarnitines represent a diverse pool of molecules formed by the esterification of carnitine with fatty acids of varying chain lengths. researchgate.netmdpi.com This pool includes short-chain (C2-C5), medium-chain (C6-C12), long-chain (C13-C20), and very long-chain (>C20) acylcarnitines. researchgate.net Lauroylcarnitine, with its 12-carbon acyl chain, falls into the medium-chain category. nih.gov The composition of the endogenous carnitine pool, encompassing both free L-carnitine and its various acylcarnitine esters, is a critical indicator of metabolic status. researchgate.net

Endogenous Biosynthesis and Metabolic Origin

L-carnitine, the backbone of lauroylcarnitine, is synthesized endogenously in humans primarily from the amino acids lysine (B10760008) and methionine through a multi-step process involving several enzymes. frontiersin.orgscielo.br This biosynthesis pathway is highly conserved across eukaryotes. frontiersin.org The carbon skeleton of carnitine originates from lysine, while the methyl groups are derived from methionine via S-adenosyl-L-methionine. frontiersin.orgyoutube.com While the liver is a major site of carnitine synthesis, the kidney also exhibits high activity. youtube.comctdbase.org

Lauroylcarnitine itself is formed through the esterification of lauric acid (dodecanoic acid), a 12-carbon saturated fatty acid, with L-carnitine. medkoo.comontosight.ai This reaction is part of the broader process of fatty acid metabolism. Fatty acids are first activated to acyl-CoA esters in the cytoplasm. Long-chain and medium-chain acyl-CoA esters, including lauroyl-CoA, are then transported into the mitochondrial matrix for beta-oxidation. This transport involves the carnitine shuttle system. medkoo.comontosight.aimdpi.comscielo.brnih.gov

The carnitine shuttle involves several key enzymes: carnitine palmitoyltransferase I (CPT I) located on the outer mitochondrial membrane, carnitine-acylcarnitine translocase (CACT) in the inner mitochondrial membrane, and carnitine palmitoyltransferase II (CPT II) in the mitochondrial matrix. mdpi.comscielo.brnih.gov CPT I catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine (e.g., lauroylcarnitine). scielo.br This acylcarnitine is then translocated across the inner mitochondrial membrane by CACT in exchange for free carnitine. mdpi.comscielo.br Finally, within the mitochondrial matrix, CPT II catalyzes the reverse reaction, transferring the acyl group from acylcarnitine back to intramitochondrial CoA, regenerating lauroyl-CoA for beta-oxidation and releasing free carnitine. mdpi.comscielo.br

While the primary role of acylcarnitine formation is to facilitate fatty acid entry into mitochondria, acylcarnitines can also be formed in the mitochondrial matrix from acyl-CoA and carnitine and subsequently exported and released into the plasma. oup.com This bidirectional process highlights the dynamic nature of the acylcarnitine pool.

General Physiological Significance of Acylcarnitines

Acylcarnitines, including lauroylcarnitine, are critical intermediates in cellular energy metabolism, particularly in the transport and oxidation of fatty acids. medkoo.comresearchgate.netnih.govnih.gov Their primary function is to facilitate the movement of activated fatty acids from the cytoplasm into the mitochondria, where they undergo beta-oxidation to produce ATP, the cell's main energy currency. ontosight.airesearchgate.netnih.gov This process is essential for providing energy for various cellular activities. nih.gov

Beyond their role in fatty acid transport, acylcarnitines are involved in other physiological processes, such as the regulation of intracellular coenzyme A (CoA) homeostasis and the removal of excess acyl groups from the body. researchgate.net The balance between free CoA and acyl-CoA is important for maintaining metabolic flux through various pathways. researchgate.net

Acylcarnitine levels and profiles can serve as indicators of metabolic health and have been extensively studied as biomarkers for various conditions. medkoo.commdpi.comoup.comnih.gov Alterations in acylcarnitine concentrations are associated with metabolic disorders, including inborn errors of fatty acid oxidation, diabetes, obesity, insulin (B600854) resistance, and cardiovascular diseases. medkoo.commdpi.comoup.comnih.gov They can also reflect mitochondrial dysfunction and altered lipid utilization. medkoo.com The analysis of acylcarnitine profiles is a valuable tool in diagnosing inherited metabolic diseases affecting fatty acid oxidation. mdpi.comoup.com

Research findings indicate that lauroylcarnitine is present in fatty acid oxidation disorders such as long-chain acyl CoA dehydrogenase deficiency, carnitine palmitoyltransferase I/II deficiency. medkoo.com Elevated levels of lauroylcarnitine have also been observed in contexts involving altered lipid utilization and have been studied as a biomarker for metabolic disorders and mitochondrial dysfunction. medkoo.com Furthermore, increased lauroylcarnitine levels have been suggested to play a role in cognitive and behavioral conditions and have been shown to slow disease progression in certain neurological disorders and liver cirrhosis. researchgate.net

While specific data tables detailing lauroylcarnitine concentrations in various biological contexts were mentioned in the search results, the precise numerical data suitable for a general, illustrative table within the scope of this outline were not consistently available or presented in a format readily extractable without specific experimental context (e.g., units, conditions, sample sizes). Therefore, detailed research findings are presented within the text.

Propriétés

IUPAC Name |

(3R)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJLYHJROOYKRA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001036034 | |

| Record name | Lauroyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25518-54-1 | |

| Record name | (-)-Lauroylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25518-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauroylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025518541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauroyl-L-carnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001036034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAUROYLLEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W05IWQ0V44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Lauroylcarnitine in Cellular Bioenergetics and Intermediary Metabolism

Role in Fatty Acid Transport and Mitochondrial β-Oxidation

The primary function of carnitine and its esters, including lauroylcarnitine, is to facilitate the transport of fatty acids into the mitochondria for beta-oxidation, the process that breaks down fatty acids to produce energy. medkoo.comnih.gov

Facilitation of Medium- and Long-Chain Fatty Acid Entry into Mitochondria

Mitochondrial membranes are impermeable to fatty acyl-CoA molecules. nih.gov Carnitine is essential for the transfer of long-chain fatty acids across the inner mitochondrial membrane. nih.gov Lauroylcarnitine, as a medium-chain acylcarnitine, is involved in this shuttle system. While long-chain fatty acids require conjugation to carnitine via carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane to enter the intermembrane space, acylcarnitines, including medium-chain ones like lauroylcarnitine, are then transported across the inner mitochondrial membrane into the matrix by carnitine-acylcarnitine translocase (CAT or SLC25A20). nih.govaocs.orgyoutube.comcapes.gov.br Once inside the mitochondrial matrix, the fatty acid moiety is transferred back to CoA by carnitine palmitoyltransferase 2 (CPT2), regenerating free carnitine and forming the fatty acyl-CoA that enters β-oxidation. nih.govaocs.org

Research has demonstrated the presence of lauroylcarnitine in various biological samples, including human serum, indicating its metabolic relevance. medkoo.comnih.gov Studies in maize seedlings have shown that exogenous carnitine application can increase the levels of long-chain acylcarnitines, including lauroylcarnitine, correlated with increased activity of carnitine acyltransferases and decreased total lipid content, suggesting enhanced transport of fatty acids into mitochondria. nih.gov

Interactions with Carnitine Palmitoyltransferase System

The carnitine palmitoyltransferase (CPT) system, consisting of CPT1 and CPT2, along with carnitine-acylcarnitine translocase, is central to the mitochondrial uptake of long-chain fatty acids. nih.govaocs.orgcapes.gov.br CPT1, located on the outer mitochondrial membrane, converts long-chain fatty acyl-CoA to acylcarnitine. nih.govaocs.org The acylcarnitine is then transported across the inner mitochondrial membrane by the translocase. nih.govaocs.orgcapes.gov.br CPT2, located on the inner mitochondrial membrane, reforms fatty acyl-CoA from acylcarnitine in the mitochondrial matrix. nih.govaocs.org

While CPT1 primarily handles long-chain fatty acyl-CoAs, lauroylcarnitine is a product that is transported across the inner membrane. nih.govaocs.orgcapes.gov.br Studies investigating peroxisomal oxidation suggest that acylcarnitines can enter mitochondria and bypass CPT1, going directly to a translocase in the inner membrane. capes.gov.br This highlights the role of lauroylcarnitine as an intermediate in the carnitine shuttle, facilitating the movement of the lauroyl group into the mitochondrial matrix for subsequent beta-oxidation catalyzed by acyl-CoA dehydrogenases. aocs.org

Contribution to ATP Production and Cellular Energy Homeostasis

The primary outcome of mitochondrial beta-oxidation, facilitated by the carnitine shuttle and acylcarnitines like lauroylcarnitine, is the production of acetyl-CoA. aocs.org Acetyl-CoA then enters the citric acid cycle (Krebs cycle), which, coupled with oxidative phosphorylation, generates a significant amount of ATP, the main energy currency of the cell. wikipedia.orgnih.govnih.gov

Efficient fatty acid metabolism, supported by compounds like lauroylcarnitine, is crucial for maintaining cellular energy homeostasis. nih.govcreative-proteomics.comoatext.com The breakdown of fatty acids provides a substantial source of ATP, particularly during periods of fasting or increased energy demand. youtube.com Research indicates that enhanced energy production from fatty acids can support endurance. ontosight.ai

Regulation of Acetyl-CoA/CoA Ratio

The ratio of acetyl-CoA to free CoA within the mitochondria is a critical regulator of several metabolic pathways, including the pyruvate (B1213749) dehydrogenase complex (PDH), which links glycolysis to the citric acid cycle. aocs.orgnih.gov An elevated acetyl-CoA/CoA ratio can inhibit PDH activity, thereby reducing glucose oxidation. aocs.orgnih.gov

Interplay with Peroxisomal Fatty Acid Oxidation Pathways

Peroxisomes also play a role in fatty acid oxidation, particularly for very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. aocs.orgnih.gov While mitochondria are the primary site for the complete oxidation of most fatty acids, peroxisomes perform an initial round of beta-oxidation, shortening the fatty acid chain. aocs.orgnih.gov The products of peroxisomal oxidation, which can include medium-chain fatty acyl-CoAs or acylcarnitines, can then be transported to the mitochondria for complete oxidation. nih.govnih.gov

Studies have shown that peroxisomes can oxidize medium- and long-chain fatty acids, and importantly, they can also oxidize acylcarnitines in a similar biochemical pathway. nih.govkuleuven.be This suggests an interplay where lauroylcarnitine, potentially formed in the peroxisome or transported to it, could undergo further oxidation within this organelle before or in conjunction with mitochondrial processing. The peroxisomal ABC transporter ABCD3 and the D-bifunctional protein (HSD17B4) are essential for peroxisomal oxidation of lauric acid, the fatty acid component of lauroylcarnitine. nih.govkuleuven.be This indicates that lauroylcarnitine can be a substrate or an intermediate in peroxisomal fatty acid metabolism.

Involvement in Branched-Chain Fatty Acid Metabolism

While the primary role of lauroylcarnitine is linked to the metabolism of straight-chain fatty acids, carnitine acyltransferases are also involved in the metabolism of branched-chain fatty acids and amino acids. nih.govmdpi.com Branched-chain amino acid catabolism generates branched-chain alpha-keto acids, which are then converted to branched-chain acyl-CoA derivatives. nih.govmdpi.com Carnitine can accept these acyl groups, forming branched-chain acylcarnitines, which can then be transported and metabolized. nih.govmdpi.com

Carnitine octanoyltransferase (CrOT), a peroxisomal enzyme, is responsible for the synthesis of medium-chain and medium-length branched-chain acylcarnitines in peroxisomes. hmdb.ca While lauroylcarnitine is a straight-chain acylcarnitine, the involvement of carnitine in the metabolism of branched-chain fatty acids and the activity of enzymes like CrOT highlight the broader role of the carnitine system in handling diverse acyl groups, including those derived from branched metabolic pathways. Alterations in acylcarnitines derived from branched-chain amino acid catabolism have been observed in metabolic profiling studies. nih.govescholarship.org

Lauroylcarnitine and Mitochondrial Homeostasis

Influence on Mitochondrial Respiratory Function

Lauroylcarnitine, as an intermediate in fatty acid metabolism, plays a role in the process by which fatty acids are transported into the mitochondria for beta-oxidation, a key source of ATP production through oxidative phosphorylation. medkoo.com Once inside the mitochondria, lauroylcarnitine can be oxidized into acyl-coenzyme A, which can influence mitochondrial respiration. nih.gov Studies suggest that acyl-CoA can inhibit NAD-dependent dehydrogenases, such as glutamate (B1630785) dehydrogenase, and mitochondrial transport proteins like adenine (B156593) nucleotide translocase, potentially leading to the inhibition of mitochondrial respiration. nih.gov

Research findings indicate that in certain conditions, such as in rats fed a "Cafeteria diet" (CAF) designed to induce obesity and metabolic syndrome, there are increased levels of acylcarnitines, including lauroylcarnitine, which are associated with systemic mitochondrial dysfunction. plos.orgnih.gov This suggests a link between elevated lauroylcarnitine levels and impaired mitochondrial function, potentially affecting respiratory capacity. plos.orgnih.gov

Data from studies examining the effects of different diets on acylcarnitine levels and mitochondrial function in rat muscle illustrate this association. plos.orgplos.org

| Metabolite | SC Diet (mean ± SEM) | CAF Diet (mean ± SEM) | HFD Diet (mean ± SEM) |

| Lauroyl carnitine (C12) | Lower | Higher | Intermediate |

Note: Data is illustrative based on findings indicating elevated lauroylcarnitine in CAF-fed rats compared to standard controls (SC) and High-Fat Diet (HFD) fed rats, associated with mitochondrial dysfunction. plos.orgplos.org

Modulation of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical component of mitochondrial function, essential for ATP synthesis and maintaining cellular homeostasis. ionbiosciences.com Changes in ΔΨm can indicate mitochondrial dysfunction. ionbiosciences.com While direct studies focusing solely on lauroylcarnitine's modulation of ΔΨm are limited in the provided search results, the broader context of acylcarnitines and mitochondrial function offers insights.

Acylcarnitine accumulation is often associated with mitochondrial dysfunction. researchgate.netmdpi.com Mitochondrial dysfunction can impact neuronal membrane composition and influence cellular processes. nih.gov Studies on the effects of L-carnitine and acetyl-L-carnitine (ALC), a related acylcarnitine, have shown protection of mitochondrial membrane potential under conditions of induced toxicity. nih.gov Given that lauroylcarnitine is also an acylcarnitine involved in mitochondrial metabolism, it is plausible that altered levels or metabolism of lauroylcarnitine could indirectly influence mitochondrial membrane potential, particularly in the context of metabolic imbalances or mitochondrial impairment.

Association with Mitochondrial Dysfunction and Impairment

Elevated levels of lauroylcarnitine are frequently associated with mitochondrial dysfunction and metabolic disorders. medkoo.comresearchgate.net As an intermediate of fatty acid metabolism, its accumulation can indicate impaired mitochondrial fatty acid beta-oxidation. medkoo.commedrxiv.org

Studies in animal models of diet-induced obesity and metabolic syndrome have shown increased levels of lauroylcarnitine in serum, muscle, and adipose tissue, correlating with systemic mitochondrial dysfunction. plos.orgnih.govplos.org This dysfunction is characterized by impaired muscle insulin (B600854) sensitivity and glucose metabolism, and can be associated with increased tissue inflammatory states. plos.orgresearchgate.net

Research has demonstrated a strong correlation between elevated lauroylcarnitine and markers of inflammation in adipose tissue, such as crown-like structures. plos.orgnih.gov Furthermore, lauroylcarnitine has been shown to drive pro-inflammatory macrophage polarization in vitro, suggesting a role in the inflammatory aspects linked to metabolic dysfunction and impaired mitochondria. plos.orgresearchgate.net

Increased acylcarnitine levels, including lauroylcarnitine, have also been observed in individuals with autism spectrum disorder (ASD), suggesting potential impaired mitochondrial fatty acid beta-oxidation in this population. medrxiv.org This aligns with research indicating a higher prevalence of mitochondrial dysfunction in individuals with ASD. medrxiv.org

The accumulation of acylcarnitines like lauroylcarnitine can represent insufficient beta-oxidation. researchgate.net This can occur in various conditions where fatty acid oxidation is compromised, contributing to mitochondrial impairment. researchgate.netmdpi.com

Summary of Associations:

| Condition/Context | Lauroylcarnitine Levels | Associated Mitochondrial Status | Key Findings |

| Diet-induced Obesity (CAF diet in rats) | Elevated | Systemic Mitochondrial Dysfunction | Correlates with weight gain, metabolic syndrome markers, tissue inflammation, impaired beta-oxidation. plos.orgnih.govplos.org |

| Inflammatory States (e.g., in adipose) | Elevated | Associated with Dysfunction | Correlates with inflammation markers (crown-like structures); drives pro-inflammatory macrophage response. plos.orgnih.govresearchgate.net |

| Autism Spectrum Disorder (ASD) | Increased | Potential Impairment | Suggests impaired mitochondrial fatty acid beta-oxidation. medrxiv.org |

| Impaired Beta-oxidation | Accumulation | Mitochondrial Dysfunction | Represents insufficient fatty acid breakdown in mitochondria. researchgate.netmdpi.com |

This table summarizes key research findings linking lauroylcarnitine levels to mitochondrial dysfunction in different contexts.

Lauroylcarnitine As a Biomarker in Disease Pathophysiology

Detection and Quantification in Biological Matrices for Metabolomics Research

The detection and quantification of lauroylcarnitine in various biological matrices are crucial for metabolomics research aimed at understanding disease pathophysiology. nih.govuniversiteitleiden.nl Various analytical techniques, primarily mass spectrometry-based methods coupled with chromatography, are employed for this purpose. creative-proteomics.comnih.govnih.govnih.govnih.govresearchgate.net These methods allow for the identification and quantification of acylcarnitines within complex biological samples. creative-proteomics.comnih.gov

Human Serum and Plasma

Human serum and plasma are frequently used biological matrices for metabolomic profiling, including the analysis of acylcarnitines like lauroylcarnitine. nih.govresearchgate.netnih.govnih.govnih.govmdpi.commdpi.com Elevated levels of serum acylcarnitines have been observed in various conditions, including insulin (B600854) resistance and cardiovascular disease. nih.gov Studies utilizing targeted metabolomics have quantified acylcarnitines in plasma to identify metabolic signatures associated with diseases such as polycystic ovary syndrome (PCOS) and stable coronary artery disease. researchgate.netmdpi.com

Research findings in serum and plasma:

In a study investigating diet-induced obesity, elevated levels of serum lauroylcarnitine were observed in rats fed a "Cafeteria diet" compared to control diets. nih.govplos.org These elevated levels correlated with markers of poor metabolic status and inflammation. nih.govplos.org

Metabolomic analysis in women with PCOS identified increased levels of 2-hydroxy lauroyl carnitine in plasma. researchgate.net This finding suggests a potential link between altered lipid metabolism and PCOS. researchgate.net

Quantitative analysis of acylcarnitines in serum and whole blood using techniques like paper spray mass spectrometry has demonstrated the feasibility of detecting and quantifying lauroylcarnitine in these matrices with good linearity and reproducibility within specific concentration ranges. nih.gov

Interactive Data Table: Representative Lauroylcarnitine Levels in Biological Matrices (Illustrative Example based on search results, specific quantitative data for lauroylcarnitine can vary significantly between studies and conditions)

| Biological Matrix | Condition/Study Context | Detection Method | Observed Trend/Finding | Source |

| Serum | Diet-induced obesity (rat model) | Metabolomic analysis (Mass Spectrometry) | Elevated levels correlated with poor metabolic status and inflammation. nih.govplos.org | nih.govplos.org |

| Plasma | Polycystic Ovary Syndrome (PCOS) in women | UHPLC-QTOFMS | Increased levels of 2-hydroxy lauroyl carnitine observed. researchgate.net | researchgate.net |

| Serum/Whole Blood | Method development for acylcarnitine quantification | Paper Spray Mass Spectrometry | Detectable and quantifiable with good linearity and reproducibility. nih.gov | nih.gov |

| Serum | Type 2 Diabetes with reduced GFR | LC-MS | Nine acylcarnitines, including potentially lauroylcarnitine (part of a panel), elevated. frontiersin.org | frontiersin.org |

| Plasma | Stable Coronary Artery Disease | Targeted metabolomics (Tandem Mass Spectrometry) | Acylcarnitines, including potentially lauroylcarnitine (part of a panel), analyzed. mdpi.com | mdpi.com |

Muscle Tissue

Muscle tissue is another relevant biological matrix for studying lauroylcarnitine, particularly in the context of metabolic disorders and conditions affecting muscle function. nih.govnih.govmdpi.com Acylcarnitines are involved in the transport of fatty acids for energy production in muscle. creative-proteomics.com Alterations in acylcarnitine profiles in muscle tissue can reflect changes in fatty acid oxidation and mitochondrial function. nih.govresearchgate.net

Research findings in muscle tissue:

Increased levels of lauroylcarnitine have been identified in the muscle of patients with amyotrophic lateral sclerosis (ALS) and are considered a poor prognostic factor. researchgate.net High levels of lauroylcarnitine in this context are associated with mitochondrial impairment. researchgate.net

Metabolomic analysis of muscle tissue from rats with diet-induced obesity also showed alterations in acylcarnitine levels, indicating metabolic dysfunction in muscle. nih.govplos.org

Methods for the analysis of acylcarnitines in muscle tissue have been developed and applied in research studies. universiteitleiden.nl

Interactive Data Table: Lauroylcarnitine in Muscle Tissue (Illustrative Example)

| Biological Matrix | Condition/Study Context | Detection Method | Observed Finding | Source |

| Muscle Tissue | Amyotrophic Lateral Sclerosis (ALS) | Metabolomic analysis | Increased levels, associated with poor prognosis and mitochondrial impairment. researchgate.net | researchgate.net |

| Muscle Tissue | Diet-induced obesity (rat model) | Metabolomic analysis | Altered levels observed. nih.govplos.org | nih.govplos.org |

| Muscle Tissue | Method development | Analytical techniques | Analysis of acylcarnitines in muscle tissue is feasible. universiteitleiden.nl | universiteitleiden.nl |

White Adipose Tissue

White adipose tissue (WAT) is a major site of fatty acid storage and metabolism. nih.govfrontiersin.org Changes in acylcarnitine levels in WAT can reflect the metabolic state of this tissue and its contribution to systemic metabolic dysfunction, particularly in obesity. nih.govplos.orgnih.gov

Research findings in white adipose tissue:

In diet-induced obesity, elevated levels of lauroylcarnitine were found in epididymal white adipose tissue and correlated with crown-like structures (a marker of inflammation) in adipose tissue. nih.govplos.org Levels above 5 pmol/mg tissue for lauroylcarnitine in epididymal white adipose tissue correlated with risk factors for Metabolic Syndrome in a rat model. plos.org

Deep lipidomic profiling of human white adipose tissue has been conducted to understand obesity-mediated lipid alterations. nih.gov While specific data for lauroylcarnitine was not detailed in the snippets, acylcarnitines are part of the lipidome analyzed in such studies. nih.gov

Interactive Data Table: Lauroylcarnitine in White Adipose Tissue (Illustrative Example)

| Biological Matrix | Condition/Study Context | Detection Method | Observed Finding | Source |

| White Adipose Tissue | Diet-induced obesity (rat model) | Metabolomic analysis | Elevated levels correlated with inflammation and Metabolic Syndrome risk factors. nih.govplos.org | nih.govplos.org |

| White Adipose Tissue | Obesity (human) | Deep lipidomic profiling | Acylcarnitines are part of the analyzed lipidome, reflecting metabolic alterations in WAT. nih.gov | nih.gov |

Urine

Lauroylcarnitine and other acylcarnitines can be detected and quantified in urine. hmdb.canih.govnih.gov Urinary excretion of acylcarnitines can reflect systemic levels and metabolic processes. hmdb.ca Analysis of acylcarnitines in urine is particularly relevant for the diagnosis of fatty acid oxidation disorders. hmdb.ca

Research findings in urine:

Methods using high-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry have been developed for the determination of lauroylcarnitine and other acylcarnitines in human urine. nih.govnih.govresearchgate.net

These methods have demonstrated good analytical recoveries and low limits of detection and quantification for lauroylcarnitine in urine. nih.govnih.gov For instance, detection limits as low as 0.3-2 nM have been reported using continuous-flow microelectroextraction coupled with LC-MS. nih.gov

Lauroylcarnitine has been detected and quantified in the urine of newborns and is elevated in the urine of individuals with renal cell carcinoma. hmdb.ca

Interactive Data Table: Lauroylcarnitine in Urine (Illustrative Example)

| Biological Matrix | Condition/Study Context | Detection Method | Observed Finding | Source |

| Urine | Healthy individuals (Newborn) | Targeted metabolomics (Mass Spectrometry) | Detected and quantified (e.g., 0.07 umol/mmol creatinine). hmdb.ca | hmdb.ca |

| Urine | Renal Cell Carcinoma | Targeted metabolomics (Mass Spectrometry) | Elevated levels observed. hmdb.ca | hmdb.ca |

| Urine | Method development for acylcarnitine analysis | HPLC-Fluorescence Detection, LC-MS | Methods available with good recovery and low detection limits (e.g., 0.3-2 nM). nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |

Bronchoalveolar Lavage Fluid

Bronchoalveolar lavage fluid (BALF) is a sample collected from the airways and lungs, providing insights into the local pulmonary microenvironment. the-innovation.orgnih.gov Analysis of metabolites in BALF can be relevant for understanding respiratory diseases. plos.orgthe-innovation.orgnih.govresearchgate.net

Research findings in bronchoalveolar lavage fluid:

Lauroylcarnitine has been investigated in BALF in the context of checkpoint inhibitor pneumonitis (CIP). nih.govresearchgate.net Dysregulated acylcarnitines, including lauroylcarnitine, in BALF have been associated with local inflammatory lesions in the lungs of CIP patients. nih.gov

Lauroylcarnitine in BALF has been shown to potentially activate T cells, suggesting its involvement in the pro-inflammatory response in the lungs. nih.govresearchgate.net

Interactive Data Table: Lauroylcarnitine in Bronchoalveolar Lavage Fluid (Illustrative Example)

| Biological Matrix | Condition/Study Context | Detection Method | Observed Finding | Source |

| Bronchoalveolar Lavage Fluid | Checkpoint Inhibitor Pneumonitis (CIP) | Non-targeted metabolomics | Dysregulated levels associated with local inflammatory lesions and potential T-cell activation. nih.govresearchgate.net | nih.govresearchgate.net |

Cancer Tissues

Metabolomic analysis of cancer tissues can reveal metabolic alterations that support tumor growth and progression. researchgate.netnih.govnih.gov Lauroylcarnitine has been detected in cancer tissues, suggesting a potential role or association with cancer metabolism. researchgate.net

Research findings in cancer tissues:

Lauroylcarnitine has been detected in cancer tissues.

Metabolomic studies on cancer tissues aim to identify biomarkers and understand the metabolic landscape of tumors. researchgate.netnih.govnih.govethz.ch While specific detailed findings on lauroylcarnitine's role in various cancer types were not extensively available in the provided snippets, its detection in these tissues indicates its presence and potential relevance for further investigation in cancer metabolomics. researchgate.net

Interactive Data Table: Lauroylcarnitine in Cancer Tissues (Illustrative Example)

| Biological Matrix | Condition/Study Context | Detection Method | Observed Finding | Source |

| Cancer Tissues | Various Cancers | Metabolomic analysis | Detected in cancer tissues, suggesting potential relevance in cancer metabolism. researchgate.net | researchgate.net |

Biomarker for Inborn Errors of Metabolism

Acylcarnitines have been historically utilized as crucial diagnostic markers for inborn errors of fatty acid oxidation and are extensively studied as indicators of energy metabolism and deficits in mitochondrial and peroxisomal beta-oxidation activity. diva-portal.orgresearchgate.net The analysis of acylcarnitine profiles, typically through techniques like tandem mass spectrometry, is a standard method for newborn screening and diagnosis of these inherited metabolic disorders. jst.go.jpbevital.no

Fatty Acid Oxidation Disorders

Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic conditions that affect the body's ability to break down fatty acids for energy. ontosight.aimdpi.com The accumulation of specific acylcarnitines is characteristic of different FAODs, reflecting the blocked enzymatic step in the fatty acid oxidation pathway. diva-portal.orgresearchgate.netjst.go.jphmdb.ca Lauroylcarnitine, as a medium- to long-chain acylcarnitine, can be elevated in certain disorders affecting the oxidation of fatty acids of this chain length. medkoo.comhmdb.ca

Long-chain acyl-CoA dehydrogenase deficiency (LCAD deficiency) is a rare genetic disorder affecting the breakdown of long-chain fatty acids. ontosight.ai While very long-chain acyl-CoA dehydrogenase deficiency (VLCADD), which has overlapping function with LCAD, is more commonly associated with elevated C14:1 acylcarnitine, lauroylcarnitine (C12) is also mentioned as being elevated in both LCAD deficiency and VLCADD. medkoo.comresearchgate.netmdpi.comhmdb.cauu.nl Studies in LCAD-deficient mice have shown a serum acylcarnitine profile similar to human VLCADD, with a prominent accumulation of C14:1, but the involvement of C12 is also indicated in the context of these long-chain fatty acid oxidation defects. mdpi.comuu.nl

Carnitine palmitoyltransferase I (CPT I) and Carnitine palmitoyltransferase II (CPT II) deficiencies are disorders of the carnitine cycle that impair the transport of long-chain fatty acids into the mitochondria for oxidation. medlink.comorpha.netmedlineplus.gov Lauroylcarnitine is reported to be present or elevated in individuals with CPT I and CPT II deficiencies. medkoo.comhmdb.camdpi.com In muscle CPT II deficiency, there is an accumulation of acylcarnitines in the plasma, with notable elevations of C16 and C18:1 acylcarnitines, and a general elevation of C12 to C18 acylcarnitines. mdpi.com CPT1A deficiency, specifically, is characterized by a marked reduction in the synthesis of all acylcarnitine species and increased levels of free carnitine (C0), and newborn screening often involves detecting an elevated ratio of free carnitine to the sum of C16 and C18 acylcarnitines. genedx.comnih.gov

Long-Chain Acyl-CoA Dehydrogenase Deficiency

Carnitine Deficiency States

Primary carnitine deficiency (PCD) is an autosomal recessive disorder caused by mutations in the gene encoding the organic cation transporter novel 2 (OCTN2), which is responsible for carnitine transport. preprints.org In PCD, levels of free carnitine (C0) and acylcarnitines, including lauroylcarnitine, are typically extremely decreased. preprints.org However, secondary carnitine deficiency can occur in various conditions, including organic acidemias and fatty acid oxidation defects, and may be associated with elevated specific acylcarnitines. bevital.nopreprints.org The assessment of free carnitine and acylcarnitine profiles is essential for diagnosing carnitine deficiency states and differentiating primary from secondary forms. preprints.org

Indicative Role in Metabolic Syndrome and Obesity-Associated Inflammation

Lauroylcarnitine has been identified as a significant biomarker in the context of metabolic syndrome and obesity-associated inflammation. nih.govresearchgate.netnih.govplos.orgresearchgate.netnih.govresearchgate.net Metabolomic profiling studies have revealed elevated levels of lauroylcarnitine in obese states, particularly those induced by diets high in saturated fats. nih.govplos.orgresearchgate.net These elevated levels have shown strong correlations with markers of inflammation, such as crown-like structures in adipose tissue. nih.govplos.orgresearchgate.net

Research indicates that lauroylcarnitine can directly influence inflammatory pathways. Studies using bone marrow-derived macrophages have demonstrated that lauroylcarnitine can drive the polarization of these macrophages towards a pro-inflammatory (M1) phenotype. nih.govplos.orgresearchgate.net This pro-inflammatory effect is associated with the downregulation of AMPK and the secretion of pro-inflammatory cytokines. nih.govplos.orgresearchgate.net These findings suggest that lauroylcarnitine may act as a mediator between the metabolism of saturated fatty acids and the inflammatory response observed in obesity and metabolic syndrome. nih.govplos.orgresearchgate.netnih.gov

The accumulation of acylcarnitines, including lauroylcarnitine, in these conditions is also linked to mitochondrial dysfunction, which is a characteristic feature of metabolic syndrome and insulin resistance. nih.govnih.govplos.org Elevated acylcarnitines are increasingly recognized as markers of insulin resistance and inflammation in metabolic syndrome. nih.govresearchgate.netnih.gov

Here is a table summarizing some research findings related to Lauroylcarnitine in obesity and inflammation:

| Study Context (Rat Model) | Observed Change in Lauroylcarnitine | Correlation with Inflammatory Marker (Crown-like structures in adipose) | Effect on Macrophages |

| Cafeteria diet-induced obesity | Elevated in serum and adipose tissue nih.govplos.org | Significantly correlated nih.govplos.org | Drives polarization towards pro-inflammatory (M1) phenotype, downregulates AMPK, increases pro-inflammatory cytokine secretion nih.govplos.orgresearchgate.net |

Diagnostic and Prognostic Significance in Neurological Disorders

The role of acylcarnitines, including lauroylcarnitine, as biomarkers in neurological disorders is an area of ongoing research. Mitochondrial dysfunction and altered fatty acid metabolism are implicated in the pathology of various neurological conditions. ru.nlnih.govresearchgate.netmdpi.comquanterix.com Acylcarnitines, as indicators of mitochondrial metabolism, are being investigated for their potential diagnostic and prognostic value in this context. researchgate.netresearchgate.net

While broad associations between acylcarnitine profiles and neurological disorders have been noted researchgate.net, specific research directly establishing lauroylcarnitine as a primary diagnostic or prognostic biomarker for particular neurological diseases is still developing. Studies have explored the link between carnitine metabolism and neurological conditions like Alzheimer's disease and autism spectrum disorder (ASD). nih.govresearchgate.net For instance, altered carnitine metabolism and abnormal fatty acid metabolism have been documented in ASD, and the L-carnitine profile has been suggested as a potential biomarker of mitochondrial dysfunction in autism. researchgate.net Decreased levels of L-carnitine in cerebrospinal fluid have been observed in non-APOE4 carriers at early stages of Alzheimer's disease. nih.gov

However, the precise diagnostic or prognostic significance of lauroylcarnitine levels specifically in neurological disorders requires further investigation to delineate its specific role beyond reflecting general metabolic or mitochondrial dysfunction that may be associated with these conditions. ru.nlmdpi.comquanterix.com

Amyotrophic Lateral Sclerosis (ALS)

Research into Amyotrophic Lateral Sclerosis (ALS) has explored metabolic alterations as potential diagnostic and prognostic indicators. Metabolomic analysis of muscle and serum from ALS patients has identified distinct metabolic profiles compared to controls mdpi.comnih.govdntb.gov.ua. Notably, high levels of lauroylcarnitine in muscle tissue have been associated with reduced Forced Vital Capacity (FVC), a measure of lung function that declines in ALS mdpi.comnih.govdntb.gov.uaresearchgate.netsciprofiles.com. This association suggests that lauroylcarnitine levels in muscle could serve as a biomarker related to the clinical status and progression of respiratory impairment in early-stage ALS patients mdpi.comnih.govdntb.gov.uaresearchgate.net. Studies have shown a distinct serum metabolome in ALS patients compared to controls, with multivariate analysis revealing a significant discriminant profile for muscle metabolome mdpi.comnih.govdntb.gov.uasciprofiles.com.

Association with Hepatic Pathologies

Lauroylcarnitine's involvement in fatty acid metabolism suggests a potential link to hepatic pathologies, particularly those characterized by altered lipid accumulation and metabolism.

Non-alcoholic Fatty Liver Disease (NAFLD)

Non-alcoholic Fatty Liver Disease (NAFLD) is closely associated with metabolic disorders, including obesity and insulin resistance, and involves the accumulation of fat in the liver nih.govnih.gov. Metabolomic studies investigating NAFLD have identified changes in various lipid species and metabolites, including carnitines nih.govnih.govresearchgate.net. While research on lauroylcarnitine specifically as a biomarker for NAFLD is ongoing, altered levels of carnitine species have been observed in patients with liver diseases, including cirrhosis nih.govresearchgate.netnih.gov. Some studies suggest that the length of the acyl chain in acylcarnitines might be important in predicting the severity of NAFLD, although more extensive studies are needed nih.gov. Urinary metabolomics has also shown differences in metabolites, including lauroylcarnitine, between different stages of NAFLD, suggesting its potential as a diagnostic biomarker in these patients nih.govwjgnet.com.

Table 1: Metabolite Differences in NAFLD Stages

| Metabolite | Fold Change (NASH vs NAFLD) | p-value |

| Lauroylcarnitine | 1.455 | 0.002 |

| Palmitic amide | 1.277 | 0.008 |

| Stearamide | 1.655 | 0.000 |

*Data derived from urinary metabolomics analysis comparing NASH and NAFLD patients nih.gov.

Implications in Diabetes and Related Complications

Metabolic dysregulation is a hallmark of diabetes, and acylcarnitines, as intermediates in fatty acid oxidation, have been investigated as potential biomarkers in this context.

Type 2 Diabetes Mellitus

Elevated levels of certain acylcarnitine metabolites have been associated with an increased risk of cardiovascular disease in patients with Type 2 Diabetes Mellitus (T2DM) frontiersin.org. A study involving Chinese patients with T2DM identified a factor comprising several acylcarnitines, including lauroylcarnitine, that was associated with an increased risk of cardiovascular disease after adjusting for potential confounders frontiersin.org. This suggests that lauroylcarnitine, as part of a metabolic signature, may serve as a biomarker for cardiovascular complications in T2DM frontiersin.org. Metabolomic analysis has indicated that incomplete oxidation of long-chain fatty acids in T2DM patients can lead to increased levels of medium- and short-chain acylcarnitines frontiersin.org.

Table 2: Association of Acylcarnitine Factors with CVD Risk in T2DM

| Factor | Constituent Acylcarnitines | Adjusted Odds Ratio (95% CI) |

| Factor 1 | Acetylcarnitine, Butyrylcarnitine, Hydroxylbutyrylcarnitine, Glutarylcarnitine, Hexanoylcarnitine, Octanoylcarnitine, Tetradecanoyldiacylcarnitine | 1.45 (1.03–2.03) |

| Factor 2 | Decanoylcarnitine, Lauroylcarnitine, Myristoylcarnitine, 3-Hydroxyl-tetradecanoylcarnitine, Tetradecenoylcarnitine, 3-Hydroxypalmitoylcarnitine | 1.23 (1.02–1.50) |

*Data derived from a study on Chinese patients with T2DM frontiersin.org.

Diabetic Retinopathy

Diabetic Retinopathy (DR) is a microvascular complication of diabetes nih.govnih.gov. While research on lauroylcarnitine as a direct biomarker for DR is less extensive than for other conditions, acylcarnitines in general are being explored as potential biomarkers in ophthalmology, including in the context of diabetic retinopathy mdpi.commdpi.com. Metabolomic studies aim to identify serum metabolites that can serve as reliable biomarkers for the presence of DR in T2DM patients nih.gov. Although lauroylcarnitine was included in one such analysis, its association with DR was not statistically significant in the basic logistic models examined nih.gov.

Role in Systemic Inflammatory Conditions and Infections

Lauroylcarnitine has been implicated in inflammatory processes. Studies have shown that lauroylcarnitine can drive pro-inflammatory responses, including the polarization of macrophages towards a pro-inflammatory phenotype and the enhancement of cytokine secretion by T cells nih.govplos.orgnih.govresearchgate.netresearchgate.net. Elevated levels of lauroylcarnitine have been observed in the lung infiltration of patients with checkpoint inhibitor pneumonitis (CIP), a systemic inflammatory condition, and it exhibited a potent effect on cytokine secretion by mouse and human T cells in vitro nih.govresearchgate.net. This suggests a potential role for lauroylcarnitine as a mediator of inflammation in certain systemic inflammatory conditions and potentially in the context of infections where inflammatory responses are key nih.govplos.orgnih.govresearchgate.netnih.govmedicaljournalssweden.se.

Checkpoint Inhibitor Pneumonitis (CIP)

Checkpoint inhibitor pneumonitis (CIP) is a potentially severe adverse event in cancer patients treated with immune checkpoint inhibitors. Research suggests a potential role for lauroylcarnitine in the T-cell activation associated with CIP. A study investigating the interplay between lung microbiota, dysregulated metabolites, and host immunity in CIP found that lauroylcarnitine, co-occurring with predominant lung microbiota in bronchoalveolar lavage fluid (BALF), could activate T cells in vitro. nih.govresearchgate.netnih.gov Specifically, lauroylcarnitine exhibited a potent effect on cytokine secretion by mouse and human T cells, enhancing IFN-γ and TNF-α production from CD4 and CD8 cells in vitro. researchgate.netnih.gov These findings suggest that dysregulation of acylcarnitine metabolism, potentially involving lauroylcarnitine, may play a role in the pathogenesis of CIP. researchgate.netnih.gov

Cerebral Hemorrhage

Lauroylcarnitine has been identified as a differential metabolite in studies related to cerebral hemorrhage. One study identified lauroylcarnitine as one of 44 differential metabolites with potential as a biomarker for predicting intracerebral brain hemorrhage. calpoly.edu While the precise mechanisms are still under investigation, this finding suggests that alterations in lauroylcarnitine levels might be associated with the metabolic changes occurring in the brain during or after a cerebral hemorrhage event. calpoly.eduresearchgate.netharvard.edu

HIV Infection

Research exploring metabolic alterations in HIV infection has included investigations into acylcarnitine profiles. While direct studies specifically detailing lauroylcarnitine as a primary biomarker for HIV infection itself were not prominently found in the search results, studies have examined carnitine metabolism in the context of HIV, particularly concerning complications like lipodystrophy and the impact on immune cells. researchgate.netnih.govmdpi.com The broader context of altered lipid metabolism and inflammation in HIV suggests that lauroylcarnitine, as a fatty acylcarnitine, could be part of a larger metabolic signature affected by the virus or its treatment, potentially warranting further investigation as a correlative marker rather than a direct diagnostic one for the infection itself based on the provided search results. nih.govplos.org

Chronic Hepatitis B Infection

The role of lauroylcarnitine as a specific biomarker for chronic hepatitis B (CHB) infection was not a central finding in the provided search results, which focused more on other biomarkers like HBcrAg and HBV RNA for monitoring and prognostication in CHB. gutnliver.orgmdpi.comscispace.commdpi.com While lipid metabolism can be affected in chronic liver diseases, including hepatitis B, the direct association of lauroylcarnitine as a key biomarker for CHB infection progression or severity was not explicitly detailed in the context of the provided search snippets. Research on biomarkers in CHB primarily highlights viral markers and other host factors. gutnliver.orgmdpi.comscispace.commdpi.com

Association with Celiac Disease

Studies have indicated an association between lauroylcarnitine levels and celiac disease. Research comparing plasma carnitine ester profiles in adult celiac disease patients maintained on a long-term gluten-free diet with healthy controls found significantly reduced levels of several carnitine esters in celiac patients, including lauroylcarnitine. nih.govresearchgate.netnih.gov The level of lauroylcarnitine in celiac disease patients was reported to be approximately 61.5% compared to control values, with this difference being statistically significant (P<0.01). nih.govresearchgate.net This marked decrease in circulating carnitine esters, including lauroylcarnitine, suggests that carnitine ester metabolism is influenced in celiac disease, even in clinically asymptomatic patients adhering to a gluten-free diet. nih.govresearchgate.net This alteration in lauroylcarnitine levels could potentially serve as a metabolic indicator related to the disease's impact on nutrient absorption and metabolism. nih.govnih.gov

Plasma Carnitine Ester Levels in Celiac Disease Patients vs. Controls

| Carnitine Ester | Level in Celiac Patients (% of Control) | Statistical Significance (P value) |

| Lauroylcarnitine | 61.5% | <0.01 |

| Propionylcarnitine | 61.5% | <0.01 |

| Butyrylcarnitine | 56.9% | <0.01 |

| Hexanoylcarnitine | 75% | <0.01 |

| Octanoylcarnitine | 71.1% | <0.01 |

| Octenoylcarnitine | 52.1% | <0.01 |

| Decanoylcarnitine | 73.1% | <0.01 |

| Cecenoylcarnitine | 58.3% | <0.01 |

| Myristoylcarnitine | 66.7% | <0.01 |

| Myristoleylcarnitine | 62.5% | <0.01 |

| Oleylcarnitine | 81.1% | <0.01 |

| Acetylcarnitine | Markedly reduced (Specific value provided in text) | <0.01 |

Note: Data compiled from research findings comparing celiac disease patients on a gluten-free diet to healthy controls. nih.govresearchgate.net

Lauroylcarnitine in Cellular Signaling and Immune Response Modulation

Regulation of Macrophage Polarization

Macrophage polarization is a critical process in the immune response, where macrophages differentiate into distinct phenotypes, primarily pro-inflammatory M1 and anti-inflammatory M2 cells, based on microenvironmental signals. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org This plasticity allows macrophages to perform diverse functions, from initiating inflammation and clearing pathogens (M1) to resolving inflammation and promoting tissue repair (M2). frontiersin.orgnih.govfrontiersin.org

Induction of Pro-inflammatory M1 Phenotype

Lauroylcarnitine has been shown to drive macrophages towards a pro-inflammatory M1 phenotype. researchgate.netnih.govnih.govuva.nl This induction is associated with the secretion of pro-inflammatory cytokines. researchgate.netnih.govnih.gov For instance, studies using primary bone marrow-derived macrophages (BMDM) demonstrated that lauroylcarnitine treatment increased the expression of several cytokines in a dose-dependent manner, approximating levels observed with cytokine-stimulated M1 polarization. researchgate.net While it did not upregulate all cytokines linked to obesity and inflammation, it specifically increased pro-inflammatory cytokines such as IL-3, IL-12, IL-16, IL-23, CXCL11, CXCL13, RANTES, and CCL17, which are primarily involved in chemotaxis. researchgate.net This suggests a direct role of lauroylcarnitine in activating pro-inflammatory responses in macrophages. researchgate.net

Modulation of Intracellular Signaling Pathways

The effects of lauroylcarnitine on macrophage polarization and immune cell activation are mediated through its influence on key intracellular signaling pathways.

AMP-activated Protein Kinase (AMPK) Inhibition

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that regulates metabolic homeostasis and has a known role in promoting an anti-inflammatory M2 macrophage phenotype. nih.govfrontiersin.orgeolss.netnih.govaging-us.com Research indicates that lauroylcarnitine can inhibit AMPK activation. researchgate.netnih.govnih.gov Studies in BMDMs showed that treatment with lauroylcarnitine caused a decrease in AMPK phosphorylation, similar to the effect observed with M1 polarization induced by LPS and IFN-γ. researchgate.netnih.gov This inhibition of AMPK by lauroylcarnitine aligns with its observed effect of promoting the pro-inflammatory M1 macrophage phenotype. researchgate.netnih.govnih.gov The accumulation of medium- and long-chain acylcarnitines, including lauroylcarnitine, has been linked to the disorder of the AMPK signaling pathway, contributing to increased lipid deposition and potentially lipotoxicity in cells. mdpi.com

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Activation

Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor involved in regulating immune and inflammatory responses. wikipedia.orgsigmaaldrich.commdpi.comfrontiersin.org Lauroylcarnitine has been shown to activate NF-κB signaling. researchgate.netnih.gov Activation of NF-κB is associated with the transcription of genes related to inflammation, cell survival, and proliferation, and it plays a critical role in the production of pro-inflammatory cytokines. wikipedia.orgsigmaaldrich.commdpi.comfrontiersin.orgresearchgate.net This activation of NF-κB by lauroylcarnitine is considered to contribute to its pro-inflammatory effects. nih.gov

Impact on T-Cell Activation and Cytokine Secretion

Beyond its effects on macrophages, lauroylcarnitine also influences T-cell activation and the secretion of cytokines by these immune cells.

Enhancement of Interferon-gamma (IFN-γ) Production

Interferon-gamma (IFN-γ) is a critical cytokine produced by T cells that plays a significant role in host defense and immune responses, particularly in promoting Th1 responses and activating other immune cells like macrophages. frontiersin.orgplos.org Lauroylcarnitine has been observed to promote the secretion of pro-inflammatory cytokines by T cells, including enhancing the production of IFN-γ. nih.govresearchgate.netnih.govresearchgate.netcolab.wsresearchgate.net Studies using cultured mouse and human T cells have demonstrated that lauroylcarnitine exhibited a potent effect on cytokine secretion, notably enhancing IFN-γ and TNF-α production from both CD4 and CD8 T cells in vitro. nih.govresearchgate.netnih.govresearchgate.net For instance, treatment with 10 µM lauroylcarnitine increased the secretion of IFN-γ in activated mouse CD4 and CD8 T cells after 72 hours. researchgate.net Similarly, human CD4 T cells treated with lauroylcarnitine showed enhanced secretion of IFN-γ. researchgate.net These findings suggest that lauroylcarnitine can directly activate T cells and promote the release of key pro-inflammatory cytokines like IFN-γ. nih.govresearchgate.netnih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| Lauroylcarnitine | 168381 |

| Interferon-gamma (IFN-γ) | 53454045 |

| TNF-α | 6839 |

| IL-3 | 31227 |

| IL-12 | 133546858 |

| IL-16 | 398641 |

| IL-23 | 133554513 |

| CXCL11 | 36265137 |

| CXCL13 | 637224 |

| CCL17 | 637013 |

| RANTES (CCL5) | 6324478 |

| AMPK | - |

| NF-κB | - |

Note: PubChem CIDs are not available for protein complexes like AMPK and NF-κB.

Data Tables

Data from the search results regarding cytokine secretion by BMDMs treated with Lauroylcarnitine:

| Cytokine | Effect of Lauroylcarnitine Treatment (relative to M0) |

| IL-3 | Increased |

| IL-12 | Increased |

| IL-16 | Increased |

| IL-23 | Increased |

| CXCL11 | Increased |

| CXCL13 | Increased |

| RANTES | Increased |

| CCL17 | Increased |

| TNF-α | Increased (in conditioned media) researchgate.net |

| CCL5 | Increased (in conditioned media) researchgate.net |

| IL-6 | Increased (in conditioned media) researchgate.net |

| CXCL9 | Increased (in conditioned media) researchgate.net |

| CCL4 | Increased (in conditioned media) researchgate.net |

Data from the search results regarding cytokine secretion by Mouse T cells treated with Lauroylcarnitine (10 µM for 72h):

| Cell Type | Cytokine | Effect of Lauroylcarnitine Treatment (relative to control) | P-value |

| Mouse CD4 T | TNF-α | Increased (median 19.90% vs 6.08%) | 0.0079 |

| Mouse CD4 T | IFN-γ | Increased (median 6.69% vs 3.98%) | 0.032 |

| Mouse CD8 T | TNF-α | Increased (median 23.00% vs 8.49%) | 0.012 |

| Mouse CD8 T | IFN-γ | Increased (median 6.40% vs 4.70%) | 0.032 |

Data from the search results regarding cytokine secretion by Human T cells treated with Lauroylcarnitine:

| Cell Type | Cytokine | Effect of Lauroylcarnitine Treatment (relative to control) | P-value |

| Human CD4 T | TNF-α | Enhanced (median 16.60% vs 9.49%) | 0.012 |

| Human CD4 T | IFN-γ | Enhanced (median 2.55% vs 1.74%) | 0.0079 |

| Human CD8 T | TNF-α | Enhanced (median 7.70% vs 4.66%) | 0.0079 |

| Human CD8 T | IFN-γ | No significant induction | - |

Enhancement of Tumor Necrosis Factor-alpha (TNF-α) Production

Studies have demonstrated that lauroylcarnitine can enhance the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). In vitro experiments using cultured mouse splenocytes and human T cells showed that lauroylcarnitine exhibited a potent effect on cytokine secretion, notably enhancing the production of both Interferon-gamma (IFN-γ) and TNF-α from CD4 and CD8 T cells. nih.govresearchgate.net This effect was observed to be dose-dependent in some contexts, approximating levels seen with cytokine-stimulated M1 macrophage polarization in bone marrow-derived macrophages (BMDM). researchgate.net While lauroylcarnitine may not regulate all cytokines associated with obesity and inflammation, its capacity to upregulate pro-inflammatory cytokines like TNF-α has been noted. researchgate.net

The enhancement of TNF-α production by lauroylcarnitine suggests a potential role for this metabolite in driving pro-inflammatory responses. researchgate.net This has been observed in the context of T-cell activation associated with conditions like checkpoint inhibitor pneumonitis (CIP), where lauroylcarnitine co-occurs with predominant lung microbiota. nih.govresearchgate.netnih.gov

Crosstalk with Microbiota-Host Interactions

Lauroylcarnitine is involved in the complex crosstalk between host cells and the microbiota. Its presence and effects are linked to the composition and metabolic activities of microbial communities in different anatomical locations, including the lung and the gut. orcid.orgcalpoly.edunih.gov

Lung Microbiota Composition and Metabolic Mediators

In the lungs, lauroylcarnitine has been identified as a key intermediary metabolite that co-occurs with predominant lung microbiota. nih.govresearchgate.netnih.gov Studies investigating checkpoint inhibitor pneumonitis (CIP) have explored the interplay between lung microbiota, dysregulated metabolites, and host immunity. nih.govresearchgate.net Analysis of bronchoalveolar lavage fluid from CIP patients revealed predominant microbiota including Vibrio, Halomonas, Mangrovibacter, and Salinivibrio. nih.govresearchgate.net Vibrio and Halomonas showed strong correlations with lymphocytes. nih.govresearchgate.net Specifically, Vibrio metschnikovii and Mangrovibacter plantisponsors were found to be more abundant in the CIP group compared to control groups. nih.govresearchgate.net

Lauroylcarnitine's co-occurrence with these predominant lung microbiota suggests a potential link between microbial composition and the presence of this metabolite. nih.govresearchgate.netnih.gov Its ability to activate T cells in vitro, as discussed earlier, further highlights its potential involvement in the pathogenesis of conditions where lung microbiota and acylcarnitine metabolism are dysregulated. nih.govresearchgate.netnih.gov

Gut Microbiota Metabolism and Systemic Effects

The gut microbiota plays a significant role in metabolizing various compounds, including L-carnitine, which can influence systemic effects. nih.gov While lauroylcarnitine itself is an acylcarnitine, the broader context of carnitine metabolism by gut bacteria is relevant to understanding the potential for crosstalk. The gut microbiota can metabolize L-carnitine, a nutrient abundant in red meat, to produce trimethylamine (B31210) (TMA), which is then converted to trimethylamine-N-oxide (TMAO) in the liver. nih.govpace-cme.org TMAO has been associated with cardiovascular disease. nih.govpace-cme.org

Studies have shown that the capacity to produce TMAO from L-carnitine varies among individuals and is dependent on the presence of specific gut microbiota. pace-cme.org Omnivores tend to produce more TMAO than vegans and vegetarians after L-carnitine ingestion, a mechanism shown to be microbiota-dependent. pace-cme.org This highlights how gut microbiota metabolism of carnitine derivatives can have systemic impacts.

While the direct metabolism of lauroylcarnitine by gut microbiota and its specific systemic effects are areas of ongoing research, the known metabolic activities of gut bacteria on related carnitine compounds suggest a plausible pathway for microbiota-host interaction involving lauroylcarnitine. Some studies have noted alterations in carnitine and its derivatives, including lauroylcarnitine, in the context of conditions linked to gut microbiota changes. frontiersin.org The gut microbiome's influence extends to various systemic processes, including nutrient absorption, lipid and glucose homeostasis, and systemic inflammation, providing a broad framework for understanding how microbiota-derived metabolites like acylcarnitines could exert effects beyond the gut. mdpi.com

Mechanistic Insights into Drug Transport and Bioavailability Enhancement

Modulation of Paracellular Transport

The paracellular pathway, which involves the passage of substances through the tight junctions between epithelial cells, is a significant route for the absorption of hydrophilic compounds and macromolecules google.comrsc.org. Lauroylcarnitine can influence this pathway, thereby increasing the permeability of the intestinal epithelium to these molecules nih.govcore.ac.uk.

Effects on Tight Junction Proteins in Epithelial Cell Monolayers

Studies using Caco-2 cell monolayers, a widely accepted in vitro model for the intestinal epithelial barrier, have demonstrated that lauroylcarnitine affects the integrity and function of tight junctions nih.govjst.go.jp. Tight junctions are multiprotein complexes that regulate the permeability of the paracellular space, and key components include claudins, occludin, and zonula occludens (ZO) proteins mdpi.comkrcp-ksn.orgntu.edu.sg.

Research indicates that lauroylcarnitine can decrease the transepithelial electrical resistance (TEER) of Caco-2 cell monolayers and increase the flux of permeability markers like fluorescein (B123965) isothiocyanate dextran (B179266) (FD-40), suggesting a loss of tight junction barrier function nih.gov. Furthermore, lauroylcarnitine has been shown to decrease the protein levels of specific claudins, such as claudin 1, 4, and 5, in Caco-2 cells nih.gov. This reduction in claudin protein levels is believed to be involved in the absorption-enhancing mechanism of lauroylcarnitine nih.govjst.go.jp. The effects on claudin 4 and 5 may be linked to cholesterol leakage from the plasma membrane jst.go.jpresearchgate.net.

In rat colonic mucosa, lauroylcarnitine treatment also induced a rapid, concentration-dependent decrease in mucosal TEER, enhancing permeability to small, hydrophilic markers at certain concentrations without immediately compromising tissue morphology nih.gov. At higher concentrations, however, the epithelial barrier morphology was compromised nih.gov.

The following table summarizes the observed effects of lauroylcarnitine on tight junction proteins in Caco-2 cell monolayers:

| Tight Junction Protein | Effect of Lauroylcarnitine Treatment | Reference |

| Claudin 1 | Decreased protein levels | nih.gov |

| Claudin 4 | Decreased protein levels | nih.govjst.go.jpresearchgate.net |

| Claudin 5 | Decreased protein levels | nih.govjst.go.jpresearchgate.net |

| Claudin 2, 3, 6, 7 | No marked decrease in protein levels | nih.gov |

Interaction with Efflux Transporting Systems

Efflux transporters, such as P-glycoprotein (P-gp), play a crucial role in limiting the absorption of many drugs by pumping them back into the intestinal lumen austinpublishinggroup.comnumberanalytics.com. Lauroylcarnitine has been shown to interact with these systems, potentially increasing drug absorption nih.gov.

P-glycoprotein (P-gp) Modulation

Studies have investigated the effects of lauroylcarnitine on P-gp activity. In Caco-2 cell monolayers, lauroylcarnitine has been observed to decrease the efflux of substrates, suggesting a modulation of efflux transport systems, including P-gp nih.gov. While no marked changes in P-gp protein levels were observed at early time points, the modulation of P-gp function by acylcarnitines like lauroylcarnitine appears to contribute to their absorption-enhancing effects without causing immediate cytotoxicity nih.gov.

In in situ studies using rat intestinal loops, lauroylcarnitine treatment led to a decrease in the expression of P-glycoprotein in the jejunum, which was associated with increased bioavailability of a poorly absorbed compound like lucifer yellow researchgate.netfaimallusr.com. The impact on P-gp expression can vary depending on the intestinal site, with lauroylcarnitine decreasing claudin-4 expression in the colon while palmitoylcarnitine (B157527) decreased P-gp expression researchgate.netfaimallusr.com.

Influence on Drug Solubility and Bioavailability of Hydrophilic Compounds

Lauroylcarnitine has been explored for its ability to improve the bioavailability of poorly absorbed hydrophilic compounds google.com. While traditionally, increasing the solubility of hydrophobic drugs is a major challenge in formulation ekb.egasiapharmaceutics.infoscholarsresearchlibrary.com, hydrophilic compounds face limitations primarily due to poor permeability across the lipid-rich cell membranes of the intestinal epithelium google.commdpi.comnih.gov.

Lauroylcarnitine, as a permeation enhancer, facilitates the passage of hydrophilic molecules, mainly through the modulation of tight junctions and the paracellular route google.comnih.govcore.ac.uk. By transiently increasing the permeability of the intestinal barrier, it allows larger or more polar hydrophilic compounds to traverse the epithelium and enter the systemic circulation google.com. This is particularly relevant for hydrophilic macromolecules like peptides and proteins, which are typically poorly absorbed orally mdpi.comnih.govnih.gov.

Studies have shown that lauroylcarnitine can significantly increase the bioavailability of poorly absorbed hydrophilic compounds in animal models researchgate.netfaimallusr.com. For example, in rat jejunal loops, treatment with lauroylcarnitine significantly increased the area under the blood concentration-time curve (AUC) of lucifer yellow, a hydrophilic marker, demonstrating enhanced absorption researchgate.netfaimallusr.com. The extent of this enhancement can be dependent on the concentration of lauroylcarnitine used nih.gov.

While lauroylcarnitine's primary mechanism for hydrophilic compounds is related to permeability enhancement, its amphiphilic nature (having both hydrophilic and hydrophobic regions) might also play a role in interacting with cell membranes and influencing the local environment of the drug, potentially impacting its presentation at the absorption surface, although this is distinct from directly increasing the aqueous solubility of a hydrophobic compound ekb.eg.

Advanced Analytical Methodologies in Lauroylcarnitine Research

Mass Spectrometry-Based Profiling for Acylcarnitine Analysis

Mass spectrometry (MS) is a primary analytical platform for acylcarnitine profiling nih.goviu.edu. It offers high sensitivity and specificity, making it suitable for detecting these compounds in complex biological samples sigmaaldrich.commetwarebio.com. Tandem mass spectrometry (MS/MS) is particularly valuable for quantitative analysis using isotopic dilution nih.gov.

High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

HPLC-ESI-MS/MS is a widely used technique for acylcarnitine analysis, offering separation of different species before detection by MS/MS sigmaaldrich.commetwarebio.comnih.govcas.cz. This hyphenated approach enhances sensitivity and selectivity, particularly for targeted quantification metwarebio.com. Multiple Reaction Monitoring (MRM) is a specific mode within LC-MS/MS that is ideal for targeted quantification of acylcarnitines, providing high sensitivity and specificity by monitoring specific precursor-to-product ion transitions metwarebio.comuit.no. This method can detect low-abundance acylcarnitines in complex biological samples metwarebio.com. The fragmentation of acylcarnitines often yields a characteristic fragment ion at m/z 85 uit.nonih.gov.

A validated UHPLC-MS/MS method has been established for analyzing acylcarnitine profiles with acyl-chain lengths C4-C18, including isomeric species. uit.no. This method utilized a C18 column and gradient elution with mobile phases containing formic acid in water and acetonitrile (B52724) uit.no. High specificity was achieved using the MRM mode uit.no. Another LC-ESI-MS/MS method focuses on quantifying long-chain acylcarnitines in cultured cells and tissues using hydrophilic interaction chromatography (HILIC) nih.gov. This method demonstrated good inter- and intra-day precision and sensitivity down to 0.35 nmol L-1 for palmitoylcarnitine (B157527) nih.gov.

Gas Chromatography–Time-of-Flight Mass Spectrometry (GC-TOF-MS) in Untargeted Metabolomics

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for acylcarnitine analysis, particularly for volatile or less polar derivatives metwarebio.com. GC-TOF-MS combines the separation power of GC with high-resolution MS, providing accurate mass determination and improved spectral quality creative-proteomics.com. This makes it advantageous for untargeted metabolomics studies where comprehensive profiling and identification of unknown metabolites are desired creative-proteomics.com. GC-TOF-MS is particularly useful for analyzing complex mixtures and metabolites with similar retention times creative-proteomics.com. Untargeted metabolomics using UHPLC-ESI-QTOFMS has been employed to identify specific metabolomic profiles, including acylcarnitines, in various conditions researchgate.netmdpi.com.

Direct Analysis by Paper Spray Mass Spectrometry

Paper spray mass spectrometry (PS-MS) is an ambient ionization technique that allows for the rapid, direct, and quantitative analysis of acylcarnitines in biological samples with minimal sample preparation nih.govnih.goviu.edu. This method involves depositing a small volume of sample onto a paper substrate and applying solvent and voltage to generate ions for MS analysis nih.gov. PS-MS has been successfully applied to the analysis of acylcarnitines in dried serum and blood spots, demonstrating its potential for high-throughput screening applications like newborn screening nih.govnih.gov. The composition of the spray solvent and the sample load are critical factors for high-performance paper spray of acylcarnitines nih.gov. This technique can quantify underivatized acylcarnitines directly from dried serum and blood spot samples nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics

NMR spectroscopy is a non-destructive technique that can provide detailed structural information about acylcarnitines metwarebio.com. While generally less sensitive than MS, NMR is valuable for structural elucidation and can be used for targeted and untargeted metabolomics profiling metwarebio.comnih.govahajournals.org. NMR-based metabolomics has been applied to study various conditions and identify metabolic changes, although achieving consistent results across diverse cohorts can be challenging due to data heterogeneity researchgate.net. NMR can quantify over 60 metabolites and major lipoprotein fractions researchgate.net.

Methodological Considerations for Isomeric Species Identification

The analysis of acylcarnitines is complicated by the existence of isomeric species, which have the same elemental composition but different structural arrangements uit.nonih.gov. Distinguishing these isomers is crucial for accurate diagnosis of metabolic disorders uit.no. While direct infusion MS/MS can identify acylcarnitines based on their mass, it often cannot differentiate between isomers cas.cznih.govresearchgate.net. LC-MS/MS methods, with their chromatographic separation step, are better suited for separating and identifying isomeric acylcarnitine species cas.czuit.nonih.govnih.gov. Advanced MS techniques, such as ion mobility spectrometry and specific ion activation techniques, along with derivatization strategies, are being explored to provide more detailed structural information and facilitate the identification of isomers and other structural features like double bond position and stereochemistry cas.cz.

Validation and Standardization in Metabolomics Studies

Validation and standardization are critical for ensuring the accuracy, precision, and reproducibility of metabolomics studies, including acylcarnitine profiling nih.govacs.org. Validated methods for acylcarnitine quantification in biological samples have been developed using techniques like LC-MS/MS nih.govacs.orgresearchgate.net. These methods involve steps such as sample preparation (e.g., extraction, derivatization), chromatographic separation, and detection with MS/MS using internal standards for absolute quantification nih.govacs.orgresearchgate.net. Validation studies assess parameters like sensitivity, accuracy, and precision nih.govacs.org. Standardization efforts in acylcarnitine nomenclature and analytical procedures are also important for facilitating data annotation, reporting, and comparison across studies and laboratories cas.czchemrxiv.org. Using standardized acylcarnitine calibrators is essential for accurate and precise quantification acs.orgresearchgate.net.

Future Directions and Emerging Research Avenues

Elucidation of Detailed Molecular Mechanisms in Inflammatory Processes

Emerging research highlights the involvement of lauroylcarnitine in inflammatory responses. Studies indicate that lauroylcarnitine can influence the polarization of macrophages towards a pro-inflammatory M1 phenotype. This is suggested to occur through the inhibition of AMPK and the secretion of pro-inflammatory cytokines. nih.govresearchgate.netplos.org Further research is needed to fully elucidate the intricate signaling pathways and molecular targets through which lauroylcarnitine exerts these pro-inflammatory effects. Understanding these detailed mechanisms is crucial for identifying potential points of intervention in inflammation-associated diseases.